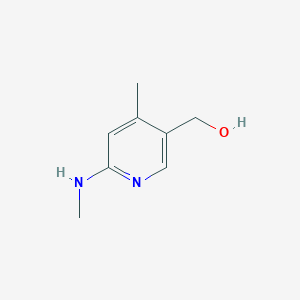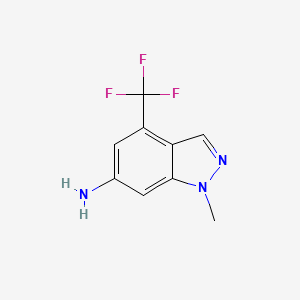![molecular formula C10H18O B13008969 {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, with a methanol group at the 1-position. The rigid and strained nature of the bicyclo[1.1.1]pentane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under high pressure and temperature to form the bicyclic structure.
Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane ring using tert-butyl halides in the presence of a strong base such as sodium hydride.
Addition of the methanol group: The final step involves the hydroxymethylation of the bicyclo[1.1.1]pentane ring, which can be achieved through a reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its rigid structure allows for precise interactions with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The rigid and strained nature of the bicyclo[1.1.1]pentane ring allows for precise binding to enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Lacks the tert-butyl and methanol groups, making it less versatile in chemical reactions.
Tert-butylcyclohexanol: Contains a cyclohexane ring instead of a bicyclo[1.1.1]pentane ring, resulting in different chemical properties.
Methanol: Lacks the bicyclic structure, making it less rigid and less specific in its interactions.
Uniqueness
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its combination of a rigid bicyclic structure, a bulky tert-butyl group, and a reactive methanol group. This combination imparts unique chemical properties, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h11H,4-7H2,1-3H3 |
Clave InChI |
LUDYRZGQYSZBDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12CC(C1)(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)

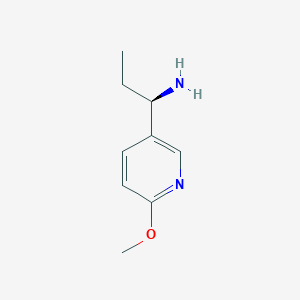
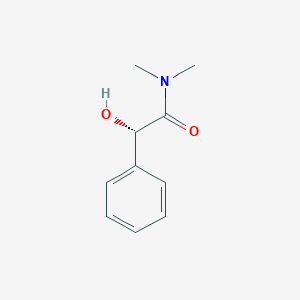

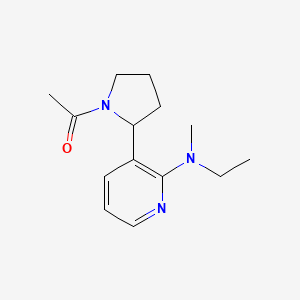

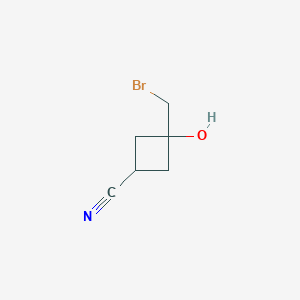
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
